molecular formula C14H19NO4S B3373224 (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 959581-75-0

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3373224
CAS No.: 959581-75-0
M. Wt: 297.37 g/mol
InChI Key: CSPYESYABXQNBZ-NXEZZACHSA-N
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Description

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a thiophene ring attached to the pyrrolidine core, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid group. The stereochemistry of the compound is defined by the (3S,4S) configuration, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxaldehyde and (S)-proline.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting thiophene-2-carboxaldehyde with (S)-proline in the presence of a suitable catalyst.

    Protection of Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features allow it to serve as a ligand in biochemical assays and drug discovery research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in chemical synthesis is crucial for the manufacture of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a thiophene ring.

    (3S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

    (3S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid lies in its thiophene ring, which imparts distinct electronic and steric properties compared to other aromatic rings. This influences its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPYESYABXQNBZ-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
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(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
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(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
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(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
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(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
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(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

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